molecular formula C16H20N4O3S B11192267 1-(2-((6-(Methyloxy)-1,3-benzothiazol-2-yl)amino)-2-oxoethyl)-4-piperidinecarboxamide

1-(2-((6-(Methyloxy)-1,3-benzothiazol-2-yl)amino)-2-oxoethyl)-4-piperidinecarboxamide

Cat. No.: B11192267
M. Wt: 348.4 g/mol
InChI Key: NAIRFNVQFOYVIN-UHFFFAOYSA-N
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Description

1-(2-((6-(Methyloxy)-1,3-benzothiazol-2-yl)amino)-2-oxoethyl)-4-piperidinecarboxamide is a complex organic compound featuring a benzothiazole ring, a piperidine ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((6-(Methyloxy)-1,3-benzothiazol-2-yl)amino)-2-oxoethyl)-4-piperidinecarboxamide typically involves multiple steps. One common route includes the formation of the benzothiazole ring through cyclization reactions, followed by the introduction of the methoxy group via methylation reactions. The piperidine ring is then incorporated through nucleophilic substitution reactions. The final step involves the coupling of the benzothiazole derivative with the piperidine derivative under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to enhance the efficiency of the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-((6-(Methyloxy)-1,3-benzothiazol-2-yl)amino)-2-oxoethyl)-4-piperidinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reactions and conditions. For example, oxidation of the methoxy group yields aldehydes or acids, while reduction of the carbonyl group yields alcohols .

Scientific Research Applications

1-(2-((6-(Methyloxy)-1,3-benzothiazol-2-yl)amino)-2-oxoethyl)-4-piperidinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts .

Mechanism of Action

The mechanism of action of 1-(2-((6-(Methyloxy)-1,3-benzothiazol-2-yl)amino)-2-oxoethyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The methoxy group may enhance the compound’s binding affinity and specificity. The piperidine ring can influence the compound’s pharmacokinetic properties, such as absorption and distribution .

Comparison with Similar Compounds

Uniqueness: 1-(2-((6-(Methyloxy)-1,3-benzothiazol-2-yl)amino)-2-oxoethyl)-4-piperidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, benzothiazole ring, and piperidine ring collectively contribute to its versatility and potential in various applications .

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

1-[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]piperidine-4-carboxamide

InChI

InChI=1S/C16H20N4O3S/c1-23-11-2-3-12-13(8-11)24-16(18-12)19-14(21)9-20-6-4-10(5-7-20)15(17)22/h2-3,8,10H,4-7,9H2,1H3,(H2,17,22)(H,18,19,21)

InChI Key

NAIRFNVQFOYVIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC(CC3)C(=O)N

Origin of Product

United States

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